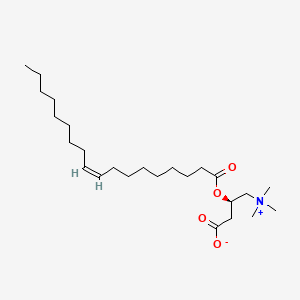

oleoyl-L-carnitine

Übersicht

Beschreibung

Oleoylcarnitin ist ein langkettiges Acylcarnitin, genauer gesagt ein Ester aus Ölsäure und Carnitin. Es ist ein natürlich vorkommendes Metabolit im menschlichen Körper und spielt eine entscheidende Rolle beim Transport von Fettsäuren in die Mitochondrien zur β-Oxidation. Diese Verbindung hat aufgrund ihrer Beteiligung an verschiedenen Stoffwechselprozessen und potenziellen Auswirkungen auf Gesundheit und Krankheit großes Interesse geweckt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Oleoylcarnitin kann durch Veresterung von Ölsäure mit Carnitin synthetisiert werden. Die Reaktion umfasst typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Die Reaktionsmischung wird dann mittels Verfahren wie Umkristallisation oder Chromatographie gereinigt, um reines Oleoylcarnitin zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Oleoylcarnitin umfasst großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die effiziente Produktion von Oleoylcarnitin im industriellen Maßstab sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oleoylcarnitin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oleoylcarnitin kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können Oleoylcarnitin in seine entsprechenden Alkohole umwandeln.

Substitution: Substitutionsreaktionen können an der Esterbindung auftreten und zur Bildung verschiedener Acylcarnitine führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Säurechloride und Anhydride sind typische Reagenzien für Substitutionsreaktionen.

Wichtige gebildete Produkte

Oxidation: Ölsäure und Carnitin.

Reduktion: Oleoylalkohol und Carnitin.

Substitution: Verschiedene Acylcarnitine, abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Oleoylcarnitin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Veresterungs- und Acylierungsreaktionen verwendet.

Biologie: Untersucht auf seine Rolle im Fettsäurestoffwechsel und in der Mitochondrienfunktion.

Medizin: Studiert auf sein Potenzial als Biomarker für Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen.

Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und Therapeutika eingesetzt.

Wirkmechanismus

Oleoylcarnitin entfaltet seine Wirkung durch die Erleichterung des Transports von Fettsäuren in die Mitochondrien, wo sie einer β-Oxidation unterzogen werden, um Energie zu erzeugen. Es dient als Substrat für Carnitin-Acyltransferase-Enzyme, die den Transfer der Acylgruppe von Oleoylcarnitin auf Coenzym A katalysieren. Dieser Prozess ist entscheidend für die Aufrechterhaltung der Energiehomöostase und der metabolischen Flexibilität .

Wirkmechanismus

Oleoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It acts as a substrate for carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from oleoylcarnitine to coenzyme A. This process is crucial for maintaining energy homeostasis and metabolic flexibility .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoylcarnitin: Ein weiteres langkettiges Acylcarnitin mit einem Palmitinsäureester.

Stearoylcarnitin: Enthält einen Stearinsäureester.

Linoleoylcarnitin: Ein Ester aus Linolsäure und Carnitin.

Einzigartigkeit von Oleoylcarnitin

Oleoylcarnitin ist einzigartig aufgrund seiner spezifischen Rolle bei der Modulation des Fettsäurestoffwechsels und seiner potenziellen Auswirkungen auf die Herz-Kreislauf-Gesundheit. Im Gegensatz zu anderen Acylcarnitinen hat sich gezeigt, dass Oleoylcarnitin einen starken Zusammenhang mit der kardiovaskulären Mortalität aufweist, was es zu einem wertvollen Biomarker für Herz-Kreislauf-Erkrankungen macht .

Biologische Aktivität

Oleoyl-L-carnitine (OLCarn) is a derivative of L-carnitine, a compound known for its role in fatty acid metabolism and energy production. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various health conditions.

This compound is characterized by its long-chain fatty acid structure, which facilitates its interaction with biological membranes. Its primary function involves the transport of long-chain fatty acids into mitochondria for β-oxidation, a crucial process for energy production in cells. Research indicates that this compound acts as a potent non-competitive inhibitor of glycine transporter 2 (GlyT2), with an IC50 value of 340 nM, making it significantly more effective than previously identified inhibitors such as N-arachidonyl-glycine .

Inhibition of GlyT2

The inhibition mechanism involves the binding of this compound to GlyT2, which is responsible for glycine transport across neuronal membranes. Studies have shown that this compound exhibits a slow onset and prolonged washout effect, indicating a strong affinity for GlyT2 . This property highlights its potential as a therapeutic agent in conditions where modulation of glycine signaling is beneficial, such as pain management and neuroprotection.

Pain Management

The ability of this compound to inhibit GlyT2 suggests its potential application in pain relief therapies. GlyT2 inhibitors have been associated with analgesic effects, particularly in neuropathic pain models. The identification of this compound as a GlyT2 inhibitor opens avenues for developing new analgesics that could provide alternatives to traditional pain medications .

Neurological Disorders

Elevated levels of this compound have been observed in various pathological states, including schizophrenia and carnitine palmitoyltransferase II (CPT II) deficiency. These associations indicate that this compound may play a role in the pathophysiology of these conditions. For instance, higher concentrations are linked to cardiovascular mortality in dialysis patients and metabolic disorders . Additionally, its neuroprotective properties suggest potential benefits in treating autism spectrum disorders (ASD) by improving metabolic profiles and reducing severity symptoms associated with the condition .

Case Studies and Research Findings

Several studies have explored the biological activities and clinical implications of this compound:

- Study on GlyT2 Inhibition : A study demonstrated that this compound effectively inhibited glycine transport in Xenopus oocytes expressing GlyT2. The results indicated that the fatty acid composition significantly influences the inhibitory potency on glycine transporters .

- Clinical Observations : Elevated levels of this compound were noted in patients with CPT II deficiency and other metabolic disorders. These findings suggest that monitoring this compound levels could be crucial in managing these conditions .

- Neuroprotective Effects : In a clinical setting involving children diagnosed with ASD, administration of L-carnitine (including its derivatives) showed improvements in clinical measurements related to behavior and severity of symptoms .

Summary Table: Biological Activities and Clinical Implications

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Inhibition of GlyT2 | Non-competitive inhibition leading to altered glycine signaling | Potential analgesic effects; treatment for neuropathic pain |

| Metabolic Transport | Facilitates fatty acid entry into mitochondria | Important for energy metabolism; implications in obesity |

| Elevated Levels in Disorders | Linked to various metabolic and neurological conditions | Biomarker for CPT II deficiency; potential therapeutic target |

Eigenschaften

IUPAC Name |

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLTUVFXFHAHI-WHIOSMTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033061 | |

| Record name | L-Oleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38677-66-6 | |

| Record name | Oleoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Oleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.